2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” can be inferred from its name. It likely contains a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The “2-(3-Ethoxyphenyl)” indicates a phenyl group (a benzene ring) attached at the 2-position of the quinoline, with an ethoxy group (an oxygen atom bonded to an ethyl group) at the 3-position of the phenyl group. The “8-methyl” indicates a methyl group attached at the 8-position of the quinoline. The “4-carbonyl chloride” indicates a carbonyl chloride group (a carbon double-bonded to an oxygen and single-bonded to a chlorine) at the 4-position of the quinoline .Scientific Research Applications
Optical and Material Science Applications
One area where derivatives of quinoline compounds like 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been explored is in optical and material sciences. For instance, compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate have been synthesized and characterized, showing potential for optical limiting applications due to their nonlinear optical absorption properties at 532 nm using 5 ns laser pulses (Ruanwas et al., 2010).
Synthesis and Crystallography
Another significant application area is in the field of synthetic chemistry and crystallography. Compounds like the trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate have been synthesized and analyzed, revealing detailed molecular structures and intermolecular interactions (Akkurt et al., 2008).
Organic Synthesis and Catalysis
Derivatives of quinoline are also prominent in catalysis. For example, a study discusses the rhodium(iii)-catalyzed cross-coupling reaction of 8-methylquinolines with various allylic alcohols in water, leading to the synthesis of various γ-quinolinyl carbonyl compounds. These compounds are crucial precursors for constructing bioactive tetrahydroquinoline and azasteroid derivatives (Kim et al., 2017).
Medicinal Chemistry
In the field of medicinal chemistry, quinoline derivatives have been synthesized and investigated for various potential applications. For example, 8-hydroxy-2-methylquinolinium dichlorido(2-methylquinolin-8-olato-κ2 N,O)zincate acetonitrile disolvate has been studied, revealing its coordination chemistry and hydrogen bonding interactions (Najafi et al., 2011).
properties
IUPAC Name |
2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-8-5-7-13(10-14)17-11-16(19(20)22)15-9-4-6-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXFHTROJWTBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199964 | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-51-2 | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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